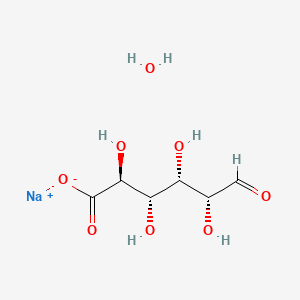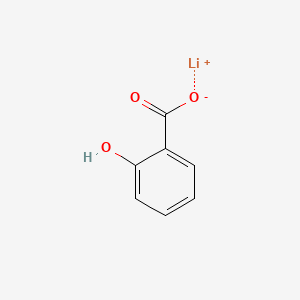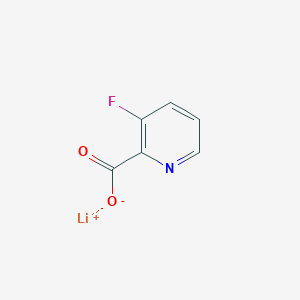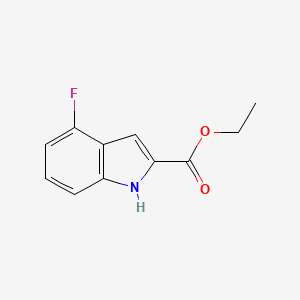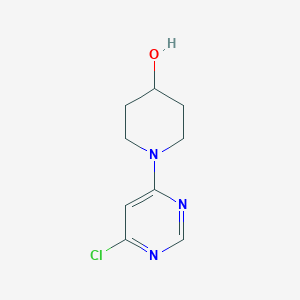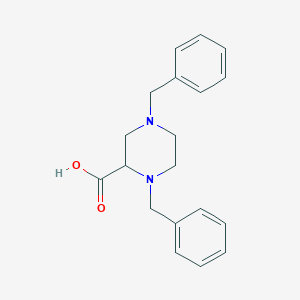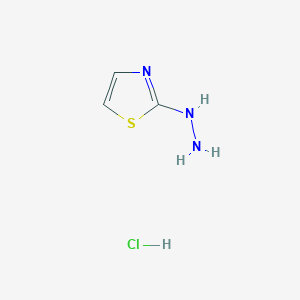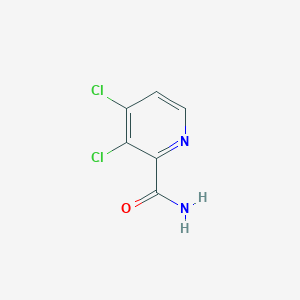
3,4-ジクロロピコリンアミド
概要
説明
3,4-Dichloropicolinamide is a heterocyclic organic compound with the molecular formula C6H4Cl2N2O and a molecular weight of 191.01 g/mol . It is a derivative of picolinamide, where two chlorine atoms are substituted at the 3rd and 4th positions of the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
科学的研究の応用
3,4-Dichloropicolinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
将来の方向性
生化学分析
Cellular Effects
The effects of 3,4-Dichloropicolinamide on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3,4-Dichloropicolinamide can induce changes in gene expression, leading to the upregulation or downregulation of specific genes . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production within cells.
Molecular Mechanism
At the molecular level, 3,4-Dichloropicolinamide exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific enzymes, inhibiting their activity and thereby disrupting normal cellular processes . This inhibition can lead to a cascade of molecular events, ultimately affecting gene expression and cellular function. The binding interactions of 3,4-Dichloropicolinamide with enzymes are highly specific, targeting particular active sites and preventing substrate binding.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dichloropicolinamide change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3,4-Dichloropicolinamide remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 3,4-Dichloropicolinamide in in vitro and in vivo studies has demonstrated persistent effects on cellular function, including sustained enzyme inhibition and altered gene expression.
Dosage Effects in Animal Models
The effects of 3,4-Dichloropicolinamide vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 3,4-Dichloropicolinamide can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
3,4-Dichloropicolinamide is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and overall metabolic activity . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential impact on metabolic diseases.
Transport and Distribution
The transport and distribution of 3,4-Dichloropicolinamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The distribution of 3,4-Dichloropicolinamide is critical for its efficacy, as it determines the concentration of the compound at its target sites.
Subcellular Localization
3,4-Dichloropicolinamide exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular cellular compartments through targeting signals and post-translational modifications . These localization mechanisms ensure that 3,4-Dichloropicolinamide reaches its intended targets, thereby exerting its biochemical effects efficiently.
準備方法
Synthetic Routes and Reaction Conditions
3,4-Dichloropicolinamide can be synthesized through various methods. One common synthetic route involves the chlorination of picolinamide. The reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions. The reaction proceeds as follows:
Chlorination of Picolinamide: Picolinamide is treated with thionyl chloride or phosphorus pentachloride in an inert solvent such as dichloromethane or chloroform. The reaction mixture is heated to reflux, and the chlorinated product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of 3,4-Dichloropicolinamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
化学反応の分析
Types of Reactions
3,4-Dichloropicolinamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 3rd and 4th positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted picolinamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
作用機序
The mechanism of action of 3,4-Dichloropicolinamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
3,5-Dichloropicolinamide: Similar structure with chlorine atoms at the 3rd and 5th positions.
3,4-Dichloropyridine: Lacks the amide group but has chlorine atoms at the same positions.
3,4-Dichloroaniline: Contains an aniline group instead of the picolinamide structure.
Uniqueness
3,4-Dichloropicolinamide is unique due to the presence of both chlorine atoms and the amide group, which confer distinct chemical reactivity and biological activity
特性
IUPAC Name |
3,4-dichloropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c7-3-1-2-10-5(4(3)8)6(9)11/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYCCTFCRIPTDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631159 | |
| Record name | 3,4-Dichloropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025720-99-3 | |
| Record name | 3,4-Dichloropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

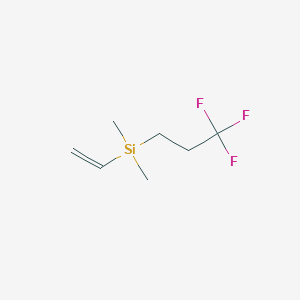
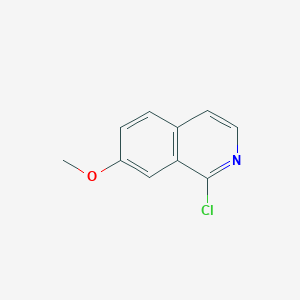
![N,N-Bis[3-(triethoxysilyl)propyl]urea](/img/structure/B1592831.png)
